![molecular formula C16H15ClN2O2 B298205 N'-(5-chloro-2-ethoxybenzylidene)benzohydrazide](/img/structure/B298205.png)
N'-(5-chloro-2-ethoxybenzylidene)benzohydrazide
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Overview
Description
N'-(5-chloro-2-ethoxybenzylidene)benzohydrazide, commonly known as CEH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. CEH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 319.2 g/mol.
Mechanism of Action
The mechanism of action of CEH is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II and DNA polymerase, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
CEH has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CEH can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes. It has also been found to exhibit excellent herbicidal activity against various weeds.
Advantages and Limitations for Lab Experiments
CEH has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also easy to synthesize and can be obtained in large quantities. However, one of the limitations of CEH is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of CEH. One potential direction is to investigate its potential use as a cancer treatment in animal models. Another direction is to study its potential use as a herbicide in field trials. Additionally, further research is needed to understand the mechanism of action of CEH and its potential applications in other fields of scientific research such as water treatment and environmental science.
Synthesis Methods
The synthesis of CEH can be achieved through various methods, including the reaction of 5-chloro-2-ethoxybenzohydrazide with benzaldehyde in the presence of a catalyst. Another method involves the reaction of 5-chloro-2-ethoxybenzohydrazide with benzaldehyde in the presence of an acid catalyst.
Scientific Research Applications
CEH has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, CEH has been shown to exhibit promising anticancer and antitumor activity. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
In agriculture, CEH has been studied for its potential use as a herbicide. It has been found to exhibit excellent herbicidal activity against various weeds, making it a potential alternative to traditional herbicides.
In environmental science, CEH has been studied for its potential use in water treatment. It has been found to exhibit excellent adsorption properties, making it a potential candidate for removing pollutants from water.
properties
Product Name |
N'-(5-chloro-2-ethoxybenzylidene)benzohydrazide |
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Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-21-15-9-8-14(17)10-13(15)11-18-19-16(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20)/b18-11+ |
InChI Key |
JIRWZYSOPACPTB-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=N/NC(=O)C2=CC=CC=C2 |
SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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